2-Iodo-5-methoxybenzaldehyde
Overview
Description
2-Iodo-5-methoxybenzaldehyde is a compound that is structurally related to various methoxybenzaldehydes and iodo-substituted benzaldehydes. While the specific compound is not directly studied in the provided papers, related compounds and their chemical properties, synthesis, and molecular structures have been investigated, which can provide insights into the behavior and characteristics of 2-Iodo-5-methoxybenzaldehyde.
Synthesis Analysis
The synthesis of methoxybenzaldehyde derivatives often involves the selective functionalization of benzaldehyde precursors. For instance, the regioselective alkylation of 3,4,5-trimethoxybenzaldehyde dimethyl acetal has been used to synthesize 4-alkyl-3,5-dimethoxybenzaldehydes, which are structurally similar to 2-Iodo-5-methoxybenzaldehyde . Additionally, the preparation of 2-alkoxy-5-methoxybenzaldehydes has been achieved through direct O-alkylation of 2-hydroxy-5-methoxybenzaldehyde with alkyl halides . These methods could potentially be adapted for the synthesis of 2-Iodo-5-methoxybenzaldehyde by introducing an iodo substituent at the appropriate position on the benzene ring.
Molecular Structure Analysis
The molecular structure of methoxybenzaldehyde derivatives is often characterized by spectroscopic methods and X-ray crystallography. For example, the crystal structure of 5-formyl-2-methoxyphenyl 2-iodobenzoate, a related compound, has been determined, showing a significant dihedral angle between the two benzene rings . This information can be useful in predicting the molecular geometry of 2-Iodo-5-methoxybenzaldehyde, which may also exhibit non-planar conformations due to the presence of substituents.
Chemical Reactions Analysis
Methoxybenzaldehyde derivatives can participate in various chemical reactions, including condensation reactions to form oxime derivatives and reactions with phosphazene for the synthesis of compounds with potential applications in materials science . The reactivity of the methoxy and aldehyde functional groups in these compounds suggests that 2-Iodo-5-methoxybenzaldehyde could also undergo similar reactions, potentially leading to the formation of novel organic materials or intermediates for further chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxybenzaldehyde derivatives can be influenced by the substituents on the benzene ring. Spectroscopic studies, such as FT-IR and FT-Raman, have been used to investigate the vibrational frequencies of these compounds, which are important for understanding their chemical behavior . The presence of an iodo substituent in 2-Iodo-5-methoxybenzaldehyde is likely to affect its physical properties, such as melting point and solubility, as well as its spectroscopic characteristics.
Scientific Research Applications
Synthesis of Benzaldehyde Derivatives
Benzo-Substituted Phthalazines : 2-Nitro-5-methoxybenzaldehyde is a precursor in synthesizing benzo-substituted phthalazines, which are potential precursors to DNA intercalators. This study explored alternative routes to convert 2-nitro-5-methoxybenzaldehyde to amines, leading to phthalazine derivatives with potential biological applications (Tsoungas & Searcey, 2001).
Alkoxy Benzaldehydes : The direct O-alkylation of 2-hydroxy-5-methoxybenzaldehyde resulted in various novel compounds, demonstrating the versatility of 2-alkoxy-5-methoxybenzaldehyde derivatives in chemical synthesis (Katritzky et al., 2000).
Molecular Interactions and Structural Analysis
- Molecular Aggregation Studies : Research on 2-hydroxy-3-iodo-5-nitrobenzaldehyde revealed insights into molecular interactions, such as C-H...O hydrogen bonds and iodo-nitro interactions, which are crucial for understanding molecular structures and their stability (Garden et al., 2004).
Biosynthesis and Medicinal Properties
Biosynthesis in Plants : Methoxybenzaldehydes, including derivatives of 2-Iodo-5-methoxybenzaldehyde, are significant in plant biosynthesis. Their roles in food, cosmetic, and pharmaceutical industries, and their biosynthesis pathways, have been extensively studied (Kundu & Mitra, 2016).
Antimicrobial and Antifungal Activities : Schiff bases derived from 2-hydroxy-4-methoxybenzaldehyde demonstrated potent antimicrobial and antiaflatoxigenic activities. These findings suggest their potential applications in pharmaceuticals (Harohally et al., 2017).
Catalytic Applications
- Vapor Phase Oxidation : V2O5/CaO–MgO catalysts were used for the oxidation of p-methoxytoluene to p-methoxybenzaldehyde, demonstrating the potential of 2-Iodo-5-methoxybenzaldehyde in catalysis and chemical transformations (Reddy et al., 1999).
Safety And Hazards
2-Iodo-5-methoxybenzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid ingestion and inhalation, and to avoid contact with eyes, skin, or clothing . The compound should be stored in tightly closed containers in a dry, cool, and well-ventilated place .
Future Directions
A two-step synthetic sequence was developed for the undergraduate organic chemistry laboratory using vanillin as the starting material . This sequence was designed to replace two traditional experiments teaching electrophilic aromatic substitution and carbon–carbon bond forming chemistries with greener transformations . This indicates a trend towards more environmentally-friendly chemistries in the field.
properties
IUPAC Name |
2-iodo-5-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRFMOFYYPMQBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)I)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446170 | |
Record name | Benzaldehyde, 2-iodo-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-5-methoxybenzaldehyde | |
CAS RN |
77287-58-2 | |
Record name | Benzaldehyde, 2-iodo-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 77287-58-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.